2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 572882-25-8
VCID: VC5276497
InChI: InChI=1S/C9H10ClNO3S/c1-15(13,14)8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl
Molecular Formula: C9H10ClNO3S
Molecular Weight: 247.69

2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide

CAS No.: 572882-25-8

Cat. No.: VC5276497

Molecular Formula: C9H10ClNO3S

Molecular Weight: 247.69

* For research use only. Not for human or veterinary use.

2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide - 572882-25-8

Specification

CAS No. 572882-25-8
Molecular Formula C9H10ClNO3S
Molecular Weight 247.69
IUPAC Name 2-chloro-N-(4-methylsulfonylphenyl)acetamide
Standard InChI InChI=1S/C9H10ClNO3S/c1-15(13,14)8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Standard InChI Key HNTBRCDGAKVWJX-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound’s IUPAC name, 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide, reflects its structure:

  • Chloroacetamide backbone: A two-carbon chain with a chlorine atom at the α-position and an amide group.

  • 4-(Methylsulfonyl)phenyl substituent: A benzene ring with a methylsulfonyl (-SO₂CH₃) group at the para position .

Alternative names include N-(4-methylsulfonylphenyl)-2-chloroacetamide and 2-chloro-N-(4-methanesulfonylphenyl)acetamide. No widely accepted trivial name exists for this compound.

Structural Features

  • Molecular formula: C₉H₉ClNO₃S.

  • Key functional groups:

    • Chloroacetamide (Cl-CH₂-CONH-).

    • Methylsulfonyl (-SO₂CH₃) as an electron-withdrawing group.

  • Spatial arrangement: The methylsulfonyl group’s para position minimizes steric hindrance, favoring planar molecular conformations .

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis for 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide is documented, analogous compounds suggest two pathways:

Sulfonamide Alkylation

  • Starting material: 4-(Methylsulfonyl)aniline.

  • Reaction with chloroacetyl chloride:

    4-(CH₃SO₂)C₆H₄NH₂ + ClCH₂COCl → 2-chloro-N-[4-(CH₃SO₂)C₆H₄]acetamide + HCl\text{4-(CH₃SO₂)C₆H₄NH₂ + ClCH₂COCl → 2-chloro-N-[4-(CH₃SO₂)C₆H₄]acetamide + HCl}

    This method mirrors the synthesis of 2-chloro-N-[(2-methylphenyl)sulfonyl]acetamide .

Sulfonation of Phenylacetamide

  • Chloroacetylation: React aniline with chloroacetyl chloride to form 2-chloro-N-phenylacetamide.

  • Sulfonation: Introduce the methylsulfonyl group via electrophilic substitution, though regioselectivity may require directing groups .

Spectroscopic Characterization

Data from similar compounds provide expected spectral profiles:

  • IR spectroscopy:

    • N-H stretch: ~3,300 cm⁻¹ (amide).

    • S=O asymmetric/symmetric stretches: 1,320–1,160 cm⁻¹ .

  • ¹H NMR (DMSO-d₆):

    • δ 2.6 (s, 3H, CH₃SO₂).

    • δ 4.2 (s, 2H, CH₂Cl).

    • δ 7.6–8.1 (m, 4H, aromatic) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely moderate in polar aprotic solvents (DMSO, DMF) due to sulfonyl and amide groups. Limited water solubility (~0.1–1 mg/mL) .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions via cleavage of the amide bond .

Crystallography and Hydrogen Bonding

Crystal structures of related sulfonamide acetamides reveal:

  • Intramolecular N-H⋯Cl bonds: Stabilize the amide conformation .

  • Intermolecular N-H⋯O=S interactions: Form dimeric structures in the solid state .

Biological and Pharmacological Activity

Table 1: Anticonvulsant Activity of Analogous Compounds

CompoundMES ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)
3-Chloroanilide analog100>300
3-CF₃-anilide analog30100

Key findings:

  • Electron-withdrawing groups (e.g., -CF₃, -SO₂CH₃) enhance anticonvulsant activity by modulating sodium channel binding .

  • Neurotoxicity: Higher TD₅₀ values suggest a favorable safety profile for sulfonyl-containing derivatives .

Mechanism of Action

  • Voltage-gated sodium channel modulation: Sulfonyl groups may enhance binding to Site 2, delaying channel inactivation .

  • Carbonic anhydrase inhibition: Sulfonamides are known inhibitors, though this remains speculative for the target compound .

Industrial and Agricultural Applications

Herbicidal Activity

Chloroacetamides (e.g., acetochlor) are pre-emergent herbicides. The methylsulfonyl group may improve soil persistence and target specificity .

Polymer Chemistry

Sulfonamide acetamides act as crosslinkers in epoxy resins, leveraging hydrogen-bonding networks for enhanced thermal stability .

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